Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or therapeutic context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Uniqueness
Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
dipropan-2-yl 3-methyl-5-(2-phenoxybutanoylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6S/c1-7-17(30-16-11-9-8-10-12-16)20(25)24-21-18(22(26)28-13(2)3)15(6)19(31-21)23(27)29-14(4)5/h8-14,17H,7H2,1-6H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBOVYFCGLUDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)OC(C)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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